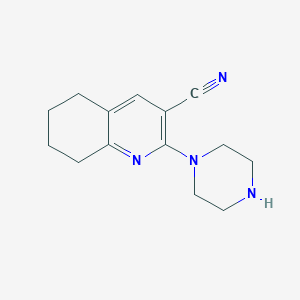

2-(Piperazin-1-yl)-5,6,7,8-tetrahydrochinolin-3-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound with a complex structure that includes a piperazine ring and a tetrahydroquinoline moiety

Wissenschaftliche Forschungsanwendungen

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has shown promise in several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: The compound may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: Its unique chemical properties make it suitable for use in various industrial processes, such as the production of dyes and pigments.

Wirkmechanismus

Target of Action

The primary target of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is DNA gyrase , a type II topoisomerase found in bacteria . DNA gyrase is essential for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication machinery to function properly .

Mode of Action

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile interacts with its target, DNA gyrase, leading to the inhibition of this enzyme . This inhibition prevents the introduction of negative supercoils into the bacterial DNA, thereby halting DNA replication and ultimately leading to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase by 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile affects the DNA replication pathway in bacteria . Without the ability to introduce negative supercoils into the DNA, the replication machinery cannot function, and the bacteria cannot replicate their DNA. This leads to a halt in bacterial growth and proliferation .

Pharmacokinetics

These compounds have demonstrated good absorption and distribution, as well as acceptable metabolic stability, suggesting that 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile may have similar properties .

Result of Action

The result of the action of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is the disruption of bacterial cell replication, leading to cell death . This is achieved through the inhibition of DNA gyrase, which prevents the introduction of negative supercoils into the DNA and halts DNA replication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a piperazine derivative with a suitable quinoline precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and the specific requirements of the synthesis process. Catalysts, such as palladium or platinum, may be employed to enhance the efficiency of the reaction and improve the yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically require acidic conditions and elevated temperatures.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base, such as sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or utilized in various applications.

Vergleich Mit ähnlichen Verbindungen

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as pyrimidinylpiperazine and indole derivatives These compounds share structural similarities but may exhibit different biological activities and applications

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18/h9,16H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPOSWMBBXVJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)but-2-ynamide](/img/structure/B2515648.png)

![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)

![4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2515651.png)

![1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2515653.png)

![4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2515655.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)